molecular formula C14H21N3O4 B11836032 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B11836032
M. Wt: 295.33 g/mol
InChI Key: JKSPRTWPBWKBOR-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multiple steps. One common method starts with the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, ensuring that the amine group remains intact until the desired stage of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is unique due to its specific structure, which includes both a pyrazolo[4,3-c]pyridine core and a tert-butoxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-5-17-7-9-6-16(13(20)21-14(2,3)4)8-10(12(18)19)11(9)15-17/h7,10H,5-6,8H2,1-4H3,(H,18,19)

InChI Key

JKSPRTWPBWKBOR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CN(CC(C2=N1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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